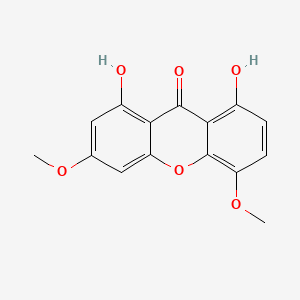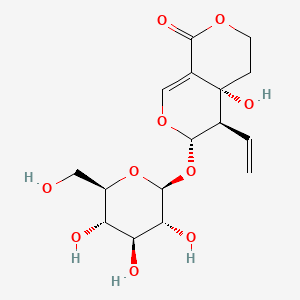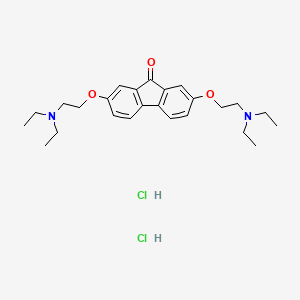
替洛隆二盐酸盐
概述
描述
Tilorone dihydrochloride is a synthetic, small-molecule compound known for its broad-spectrum antiviral properties. It was first discovered in the USA and is currently used clinically in countries such as Russia and Ukraine. This compound is notable for its ability to induce interferon, making it effective against a variety of viral infections .
科学研究应用
Tilorone dihydrochloride has extensive applications in scientific research, including:
作用机制
Tilorone dihydrochloride exerts its effects by inducing the production of interferon, a crucial component of the host’s innate immune response. It stimulates the activation of interferon-associated mRNAs in the brain and peripheral organs, leading to enhanced antiviral activity . The compound also activates hypoxia-inducible factors in the central nervous system, contributing to its broad-spectrum antiviral properties .
安全和危害
未来方向
Tilorone hydrochloride has been long neglected by the west in many respects but it deserves further reassessment in light of current and future needs for broad-spectrum antivirals . More recently, promising antiviral activities against Middle East Respiratory Syndrome, Chikungunya, Ebola, and Marburg have been identified, which highlights that this old drug may have other uses against new viruses . This may in turn inform the types of drugs that we need for virus outbreaks such as for the new coronavirus severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .
生化分析
Biochemical Properties
Tilorone dihydrochloride is an interferon inducer with broad-spectrum antiviral activities . It stimulates host innate immunity, showing strong activity against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) both in vitro and in vivo . Tilorone dihydrochloride can penetrate the blood-brain barrier and activate Hypoxia-Inducible Factor (HIF) in the central nervous system .
Cellular Effects
Tilorone dihydrochloride has been shown to have significant effects on various types of cells and cellular processes. It has robust anti-Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) activity in vitro and in vivo through stimulation of host innate immunity . It can penetrate the blood-brain barrier to activate HIF in the central nervous system . It also exhibits inhibitory activity against Ebola virus .
Molecular Mechanism
Tilorone dihydrochloride exerts its effects at the molecular level through several mechanisms. It is a known intercalator, stabilizing DNA to trigger activation of cytosolic DNA sensing and antiviral, homeostatic transcription . This leads to reduced metabolic demand prior to stroke and subsequent neuroprotection .
Temporal Effects in Laboratory Settings
The drug’s biological half-life is about 72 hours, with the major excretory route being the kidney . The drug’s distribution 24 hours after injection was liver 25%, spleen 2.5%, kidney 2.3%, lungs and pancreas about 1.5% each, and less than 0.5% of the administered dose in the remaining tissues .
Dosage Effects in Animal Models
In animal models, the effects of Tilorone dihydrochloride vary with different dosages. Treatment with 30 mg/kg/day resulted in 80% survival when administered immediately after infection . In post-exposure prophylaxis, Tilorone resulted in 30% survival at one day after infection when administered at 45 mg/kg/day .
Transport and Distribution
Tilorone dihydrochloride is transported and distributed within cells and tissues. The drug’s distribution 24 hours after injection was liver 25%, spleen 2.5%, kidney 2.3%, lungs and pancreas about 1.5% each, and less than 0.5% of the administered dose in the remaining tissues .
Subcellular Localization
It is known to penetrate the blood-brain barrier and activate Hypoxia-Inducible Factor (HIF) in the central nervous system .
准备方法
The synthesis of tilorone dihydrochloride typically involves the preparation of 2,7-dihydroxyfluoren-9-one as a key intermediate. One effective method includes the methyl esterification of 4,4’-dihydroxy-[1,1’-biphenyl]-2-carboxylic acid under milder conditions to achieve higher yields . Industrial production methods have been optimized to ensure large-scale availability and clinical application .
化学反应分析
Tilorone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the fluorenone skeleton.
Substitution: The amino side chains can be substituted with different dialkylaminoalkyl halides to produce various analogs.
Common reagents used in these reactions include concentrated sulfuric acid for esterification and appropriate dialkylaminoalkyl halides for substitution reactions. Major products formed from these reactions include various tilorone derivatives with modified antiviral properties .
相似化合物的比较
Tilorone dihydrochloride is unique due to its dual ability to induce interferon and cross the blood-brain barrier. Similar compounds include:
Amixin: Another interferon inducer with similar antiviral properties.
These compounds share the ability to induce interferon but may differ in their pharmacokinetic profiles and clinical applications.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tilorone hydrochloride involves the conversion of 2-aminopyridine to the final product through a series of chemical reactions.", "Starting Materials": [ "2-aminopyridine", "1,3-dibromopropane", "sodium hydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2-aminopyridine is reacted with 1,3-dibromopropane in the presence of sodium hydride to form 1-(2-pyridyl)-3-bromopropane.", "Step 2: 1-(2-pyridyl)-3-bromopropane is reduced with sodium borohydride to form 1-(2-pyridyl)propane.", "Step 3: 1-(2-pyridyl)propane is reacted with hydrochloric acid to form 1-(2-pyridyl)propane hydrochloride.", "Step 4: 1-(2-pyridyl)propane hydrochloride is reacted with sodium hydroxide to form 1-(2-pyridyl)propane.", "Step 5: 1-(2-pyridyl)propane is reacted with acetic anhydride in the presence of acetic acid to form 1-(2-pyridyl)propane acetate.", "Step 6: 1-(2-pyridyl)propane acetate is hydrolyzed with hydrochloric acid to form Tilorone.", "Step 7: Tilorone is reacted with hydrochloric acid to form Tilorone hydrochloride, the final product." ] } | |
CAS 编号 |
27591-69-1 |
分子式 |
C25H35ClN2O3 |
分子量 |
447.0 g/mol |
IUPAC 名称 |
2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one;hydrochloride |
InChI |
InChI=1S/C25H34N2O3.ClH/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19;/h9-12,17-18H,5-8,13-16H2,1-4H3;1H |
InChI 键 |
IRHBANNTGULQJF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl.Cl |
规范 SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl |
外观 |
Solid powder |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
27591-97-5 (Parent) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Amiksin Amixin Amyxin Bis DEAE Fluorenone Bis-DEAE-Fluorenone Hydrochloride, Tilorone Tilorone Tilorone Hydrochloride |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


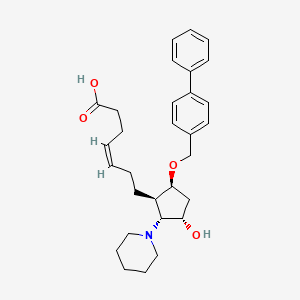

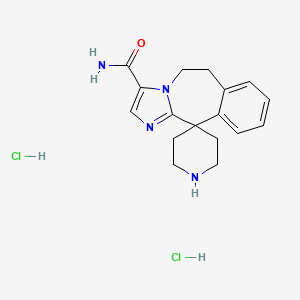


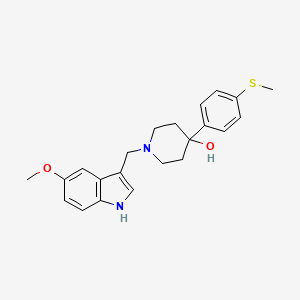
![2-(Butylsulfinyl)-4-phenyl-6-(2-thienyl)-thieno[2,3-b]pyridin-3-amine](/img/structure/B1682838.png)
![2-(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(2-methoxyphenyl)butanamide](/img/structure/B1682839.png)
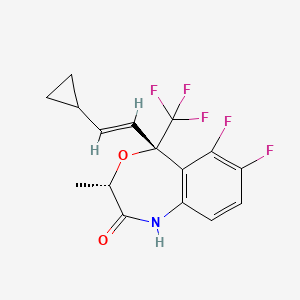
![(3E,5S,6S,7S,9R,11E,13E,15R,16R)-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[[(4S,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-5,7,9,16-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione](/img/structure/B1682843.png)
